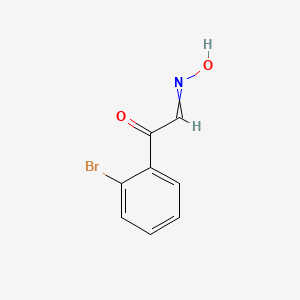
(2-Bromo-phenyl)-oxo-acetaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-phenyl)-oxo-acetaldehyde oxime is an organic compound that features a bromine atom attached to a phenyl ring, an oxo group, and an oxime functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-phenyl)-oxo-acetaldehyde oxime typically involves the reaction of 2-bromoacetophenone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-phenyl)-oxo-acetaldehyde oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-Bromo-phenyl)-oxo-acetaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromo-phenyl)-oxo-acetaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoacetophenone: Lacks the oxime group but shares the bromine-substituted phenyl ring.
Phenylacetaldehyde oxime: Lacks the bromine atom but contains the oxime group.
2-Bromo-phenyl)-oxo-acetaldehyde: Lacks the oxime group but contains the bromine-substituted phenyl ring and oxo group.
Uniqueness
(2-Bromo-phenyl)-oxo-acetaldehyde oxime is unique due to the presence of both the bromine atom and the oxime group, which confer distinct reactivity and potential biological activities .
Propriétés
IUPAC Name |
1-(2-bromophenyl)-2-hydroxyiminoethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-7-4-2-1-3-6(7)8(11)5-10-12/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUDEXOYOJEORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=NO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13925547.png)
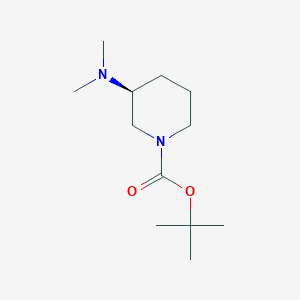
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13925564.png)
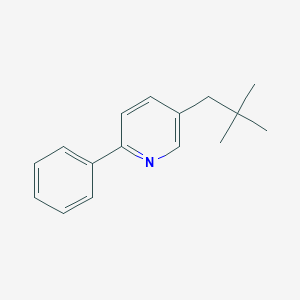
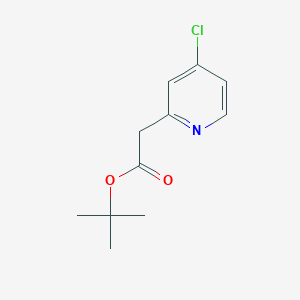
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
![1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B13925599.png)
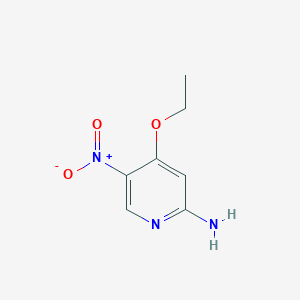
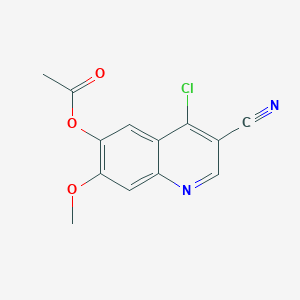
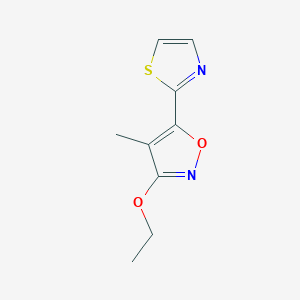
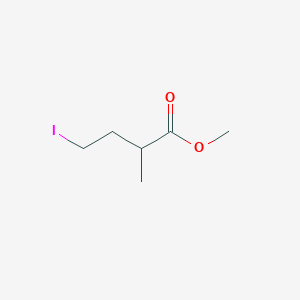
![8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13925621.png)
